(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
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Overview
Description
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using chiral catalysts or biocatalysts to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as ethanol or isopropanol and may require specific temperature and pH conditions to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes using recombinant whole-cell catalysts. These biocatalytic methods are advantageous due to their high enantioselectivity and efficiency. The use of polar organic solvent-aqueous systems can enhance the solubility of the substrate and improve the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride include:
- 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole
- ®-1-(4-Trifluoromethyl)phenyl]ethanol
- 4′-fluoroacetophenone
Uniqueness
What sets ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride apart from similar compounds is its specific chiral configuration and the presence of the fluorophenyl group. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLUEYAXNOWLIN-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662542 |
Source
|
Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213329-40-8 |
Source
|
Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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